molecular formula C6H5ClN2O B1316737 5-Methylpyrazine-2-carbonyl chloride CAS No. 50886-34-5

5-Methylpyrazine-2-carbonyl chloride

Cat. No.: B1316737
CAS No.: 50886-34-5
M. Wt: 156.57 g/mol
InChI Key: CPFGMBPQPQLNJK-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carbonyl chloride is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is particularly significant due to its reactivity and utility in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methylpyrazine-2-carbonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-carboxylic acid. The process can be summarized as follows:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and thioesters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

5-methylpyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGMBPQPQLNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570137
Record name 5-Methylpyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50886-34-5
Record name 5-Methylpyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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